molecular formula C14H11ClF3NO B1400513 (4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)methanamine CAS No. 1359656-24-8

(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)methanamine

Cat. No. B1400513
M. Wt: 301.69 g/mol
InChI Key: UQEVLCBMRCKHMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)methanamine, also known as 4-CATPM, is an organic compound that has seen a rise in popularity in recent years due to its wide range of applications in scientific research. This compound is widely used in organic synthesis, as an intermediate in the synthesis of pharmaceuticals, and as a reagent in various biochemical reactions.

Scientific Research Applications

  • Catalytic Applications in Organic Chemistry : Gavin W. Roffe et al. (2016) synthesized 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and explored their catalytic applications. They showed good activity and selectivity in reactions where the palladacycle remains in the Pd(II) state (Roffe, Tizzard, Coles, Cox, & Spencer, 2016).

  • Synthesis of Novel Poly(amide-ether)s : M. Ghaemy et al. (2013) synthesized new para-linked diether-diamines containing trifluoromethyl groups. These were used to prepare novel poly(amide-ether)s, exhibiting fluorescence emission and high thermal stability (Ghaemy, Sharifi, Nasab, & Taghavi, 2013).

  • Photochemical and Photocytotoxic Applications : Uttara Basu et al. (2014) investigated Iron(III) complexes containing phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, displaying remarkable photocytotoxicity in red light to various cell lines (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).

  • Development of Fluorine-Containing Polyimides : D. Yin et al. (2005) synthesized a fluorinated aromatic diamine monomer, which led to the creation of fluorine-containing polyimides with excellent thermal stability and mechanical properties (Yin, Li, Yang, Yang, Fan, & Liu, 2005).

  • Synthesis of Phenoxy Derivatives for Antimicrobial Applications : P. Sah et al. (2014) reported the synthesis of phenoxy derivatives of substituted benzothiazole organophosphates, showing significant antimicrobial activity against pathogenic bacteria and fungi (Sah, Bidawat, Seth, & Gharu, 2014).

properties

IUPAC Name

[4-[4-chloro-3-(trifluoromethyl)phenoxy]phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NO/c15-13-6-5-11(7-12(13)14(16,17)18)20-10-3-1-9(8-19)2-4-10/h1-7H,8,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEVLCBMRCKHMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)OC2=CC(=C(C=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)methanamine
Reactant of Route 2
Reactant of Route 2
(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)methanamine
Reactant of Route 3
Reactant of Route 3
(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)methanamine
Reactant of Route 4
Reactant of Route 4
(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)methanamine
Reactant of Route 5
Reactant of Route 5
(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)methanamine
Reactant of Route 6
Reactant of Route 6
(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.